7-Aminoquinazolin-4-ol
Overview
Description
7-Aminoquinazolin-4-ol is a chemical compound with the molecular formula C8H7N3O . It is not intended for human or veterinary use and is primarily used for research.
Synthesis Analysis
Quinazoline derivatives, which include 7-Aminoquinazolin-4-ol, are synthesized through various methods. These methods are classified into five main categories: Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . Another method involves a Cu (I)-catalyzed synthesis of quinazolin-4 (3 H )-ones from 2-halobenzamides and aryl aldehydes or dimethyl acetamide (DMA) .Molecular Structure Analysis
The molecular structure of 7-Aminoquinazolin-4-ol is represented by the SMILES stringc1cc2c(cc1N)ncnc2O
. The molecular weight of this compound is 161.16 g/mol. Chemical Reactions Analysis
Quinazolin-4 (3 H )-ones, which include 7-Aminoquinazolin-4-ol, are obtained mainly from isatoic anhydride, via 2-aminobenzamides as intermediates, by reaction with primary amines and cyclization reagents such as isocyanides, orthoformates, or aldehydes .Scientific Research Applications
Kinase Inhibitors in Cancer Treatment : 4-aminoquinazoline derivatives are identified as specific kinase inhibitors, including tyrosine kinase and serine/threonine kinases, making them relevant in cancer treatments. Drugs with this core, like gefitinib and erlotinib, are used in treating lung, breast, colon, and prostate cancers (Das & Hong, 2019).
Anticancer Properties of Indole-Aminoquinazoline Hybrids : Indole-aminoquinazolines synthesized by aminating 2-aryl-4-chloroquinazolines with 7-amino-2-aryl-5-bromoindoles exhibit cytotoxicity against various cancer cell lines and inhibit epidermal growth factor receptor (EGFR) (Mphahlele et al., 2018).
Synthesis of Heterocycle-Appended 4-Aminoquinazolines : Combining 7-amino-2-arylindole and 7-amino-2-arylbenzofuran with 2-aryl-4-chloroquinazolines results in compounds with antiproliferative effects against EGFR-positive cell lines (Mphahlele, Maluleka & Mmonwa, 2018).
4-Aminoquinazoline Analogs as Anticancer Agents : These analogs are potent and selective inhibitors of tyrosine kinase and EGFR, showing significant efficacy against solid tumors (Singh et al., 2013).
Pan-PI3K Inhibitors for Tumor Growth Inhibition : Certain 4-aminoquinazoline derivatives are identified as potent Pan-PI3K inhibitors, particularly effective against breast cancer cells and inducing apoptosis in these cells (Ding et al., 2019).
Inhibitors of Aurora Kinases : Some 4-aminoquinazoline-urea derivatives have been developed as inhibitors of Aurora A/B kinases, showing significant antiproliferative activities against various solid tumor cell lines (Cai et al., 2014).
Potential Antimalarial Applications : 2-Aminoquinazolin-4(3H)-ones, a related class, have been identified as inhibitors of malaria digestive vacuole plasmepsins, suggesting their potential as leads for antimalarial drug development (Rasina et al., 2016).
Antitumor Activity of 4-Aminoquinazoline Derivatives : These derivatives are synthesized for their potent inhibition of tumor cells, showcasing diverse bioactivities against various cancer cell lines (Liu et al., 2007).
Potential Treatment for SARS-CoV-2 and MERS-CoV : Certain 2-aminoquinazolin-4(3H)-one derivatives have shown inhibitory effects on SARS-CoV-2 and MERS-CoV, representing potential treatments for these viral infections (Lee et al., 2021).
Future Directions
While specific future directions for 7-Aminoquinazolin-4-ol are not mentioned in the search results, advancements in related fields such as Fc-engineered therapeutic antibodies and microneedle-based technology for cell therapy suggest potential future directions for research and development in the broader field of bioactive compounds.
properties
IUPAC Name |
7-amino-3H-quinazolin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c9-5-1-2-6-7(3-5)10-4-11-8(6)12/h1-4H,9H2,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQXFFJUUIIGPRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)N=CNC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50318960 | |
Record name | 7-aminoquinazolin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50318960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Aminoquinazolin-4-ol | |
CAS RN |
90004-09-4 | |
Record name | 90004-09-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338203 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 7-aminoquinazolin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50318960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-Amino-quinazolin-4-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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